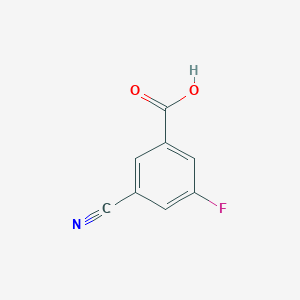

3-Cyano-5-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyano-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADZSOZVTCEMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374094 | |

| Record name | 3-cyano-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-74-6 | |

| Record name | 3-Cyano-5-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-cyano-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-5-fluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential applications of 3-Cyano-5-fluorobenzoic acid. This valuable synthetic intermediate plays a crucial role in the development of novel therapeutics, particularly as a key building block for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a nitrile group and a fluorine atom on the benzene ring, which significantly influence its reactivity and physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₄FNO₂ | [1][2][3] |

| Molecular Weight | 165.12 g/mol | [1][2] |

| CAS Number | 327056-74-6 | [1][2] |

| Melting Point | 172-173 °C | [2] |

| Boiling Point (Predicted) | 317.0 ± 27.0 °C | [2] |

| pKa (Predicted) | 3.30 ± 0.10 | [4] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [2] |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in hot water and organic solvents like ethyl acetate. | [5][6] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine and cyano substituents will influence the chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (around 165-175 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J_CF).

FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the nitrile group (~2230 cm⁻¹), and C-F stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding methyl ester.

Reaction Scheme:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. westfield.ma.edu [westfield.ma.edu]

An In-depth Technical Guide to 3-Cyano-5-fluorobenzoic acid (CAS: 327056-74-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-5-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its strategic substitution with both a cyano and a fluoro group on the benzoic acid scaffold imparts unique electronic properties, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, with a particular focus on its role in the development of modulators for the metabotropic glutamate receptor 5 (mGlu5).

Physicochemical Properties

This compound is typically an off-white to light yellow solid.[1] It is sensitive to air and should be stored in a dry, sealed container at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 327056-74-6 | [2][3] |

| Molecular Formula | C₈H₄FNO₂ | [2][3] |

| Molecular Weight | 165.12 g/mol | [2] |

| Melting Point | 172-173 °C | [2] |

| Boiling Point (Predicted) | 317.0 ± 27.0 °C | [2] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 3.30 ± 0.10 | [2][3] |

| Appearance | Off-white to light yellow solid | [1] |

| InChI | InChI=1S/C8H4FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | [3] |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)F)C#N | [3] |

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

| Spectrum Type | Data | Source(s) |

| ¹H NMR (Predicted) | Not available | [4] |

| ¹³C NMR (Predicted) | Not available | [4] |

| ¹H NMR of 3-Cyanobenzoic acid | Available | [5] |

| ¹³C NMR of 3-Cyanobenzoic acid | Available | [6] |

| ¹H NMR of 3-Fluorobenzoic acid | Available | [2][7] |

| ¹³C NMR of 3-Fluorobenzoic acid | Available | [2][7] |

| IR of 3-Cyanobenzoic acid | Available | |

| Mass Spectrum of 3-Fluorobenzoic acid | Available | [8] |

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of 3-Cyano-5-fluoro-N-arylbenzamides

The synthesis of N-arylbenzamide derivatives from this compound is a straightforward, single-step amide coupling reaction. Below is a representative protocol for such a synthesis.

Objective: To synthesize a 3-Cyano-5-fluoro-N-arylbenzamide via amide coupling.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-aminobenzonitrile)

-

Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Anhydrous, non-protic solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: To the solution, add the substituted aniline (1.0-1.2 eq), the amide coupling reagent (1.1-1.3 eq), and the tertiary amine base (2.0-3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Figure 1. General workflow for the synthesis of 3-Cyano-5-fluoro-N-arylbenzamides.

Application in Drug Discovery: mGlu5 Receptor Modulation

A significant application of this compound is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). mGlu5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.

The mGlu5 Signaling Pathway

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its signaling is mediated by both ionotropic and metabotropic glutamate receptors. mGlu5 is a Group I metabotropic glutamate receptor that is coupled to the Gq G-protein. Upon activation by glutamate, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream signaling cascades, ultimately modulating neuronal excitability and synaptic transmission.

Negative allosteric modulators of mGlu5 do not bind to the same site as glutamate (the orthosteric site) but rather to a different site on the receptor (an allosteric site). This binding event changes the conformation of the receptor, reducing its affinity for glutamate and/or its ability to activate the downstream signaling pathway.

Figure 2. Simplified mGlu5 signaling pathway and the inhibitory action of a NAM.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Source: SynQuest Laboratories, Inc. Safety Data Sheet[1]

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.

-

-

Storage:

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmacologically active compounds. Its utility as a precursor for mGlu5 negative allosteric modulators highlights its importance in the field of neuroscience and drug development. Researchers and scientists working with this compound should be well-versed in its chemical properties, reactivity, and safety protocols to ensure its effective and safe use in the laboratory. The information provided in this guide serves as a comprehensive resource to support these endeavors.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. rsc.org [rsc.org]

- 3. This compound(327056-74-6) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Cyanobenzoic acid(1877-72-1) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Cyanobenzoic acid(1877-72-1) 13C NMR spectrum [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Benzoic acid, 3-fluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 3-Cyano-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Cyano-5-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthesis pathways: the Sandmeyer reaction starting from 3-amino-5-fluorobenzoic acid and the carboxylation of 3-bromo-5-fluorobenzonitrile via a Grignard reaction. Each method is presented with detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visual representations of the synthetic workflows and logical relationships to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted benzene ring, featuring both a cyano and a carboxylic acid group in a meta-arrangement to a fluorine atom, offers multiple points for chemical modification. This allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. This guide outlines two robust and well-established synthetic strategies to access this important intermediate.

Synthetic Pathways

Two primary synthetic routes are detailed below. Each pathway utilizes readily available starting materials and common organic transformations.

Pathway 1: Sandmeyer Reaction of 3-Amino-5-fluorobenzoic Acid

This pathway involves the diazotization of 3-amino-5-fluorobenzoic acid followed by a copper-catalyzed cyanation (Sandmeyer reaction). This is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring.[1][2][3]

digraph "Sandmeyer Reaction Pathway" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Pathway 1: Sandmeyer Reaction", splines=ortho, nodesep=0.8, ranksep=1.2];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="3-Amino-5-fluorobenzoic acid"];

B [label="Diazonium Salt Intermediate"];

C [label="this compound"];

A -> B [label=" NaNO2, HCl (aq) \n 0-5 °C "];

B -> C [label=" CuCN, KCN \n Heat "];

}

Caption: Synthetic route via Grignard reaction.

3-Bromo-5-fluorobenzonitrile can be synthesized from 3-bromo-5-fluoroaniline via a Sandmeyer reaction (diazotization followed by cyanation) or from 3-bromo-5-fluorobenzaldehyde via conversion to an oxime and subsequent dehydration. A common laboratory preparation involves the bromination of 3-fluorobenzonitrile.

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.

-

Once the reaction begins (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, place an excess of crushed dry ice (solid CO₂).

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, and stir until all the CO₂ has sublimated.

-

Quench the reaction by slowly adding a cold aqueous solution of a weak acid (e.g., ammonium chloride) or dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step Reactant Reagent Solvent Temperature (°C) Time (h) Yield (%) Grignard Formation 3-Bromo-5-fluorobenzonitrile Mg, I₂ (cat.) Anhydrous THF Reflux 2-3 - Carboxylation Grignard Reagent CO₂ (solid) Anhydrous THF 0 to RT 1-2 50-70

Characterization Data

The final product, this compound, can be characterized by various spectroscopic methods.

Property Value Molecular Formula C₈H₄FNO₂ Molecular Weight 165.12 g/mol Melting Point 172-173 °C Appearance Off-white to light yellow solid ¹H NMR (DMSO-d₆, 400 MHz) δ 13.8 (br s, 1H), 8.35 (s, 1H), 8.20 (dt, J=8.4, 1.6 Hz, 1H), 7.95 (dt, J=8.8, 2.0 Hz, 1H) ¹³C NMR (DMSO-d₆, 100 MHz) δ 164.8, 162.5 (d, J=250 Hz), 135.2 (d, J=3 Hz), 128.9 (d, J=8 Hz), 122.5 (d, J=23 Hz), 118.4 (d, J=24 Hz), 116.9, 113.8 (d, J=10 Hz) IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 2235 (C≡N), 1705 (C=O), 1610, 1480, 1250 (C-F)

Safety Considerations

-

Sodium nitrite is a strong oxidizing agent and is toxic.

-

Cyanide salts (NaCN, KCN, CuCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available. All cyanide-containing waste must be quenched with bleach before disposal.

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.

-

Thionyl chloride , if used in precursor synthesis, is corrosive and lachrymogenic.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This guide has detailed two effective and practical synthetic routes for the preparation of this compound. The Sandmeyer reaction offers a direct approach from the corresponding amino-substituted benzoic acid, while the Grignard carboxylation provides a reliable method from the bromo-substituted benzonitrile. The choice of pathway may depend on the availability of starting materials, scalability requirements, and safety considerations associated with the handling of highly toxic reagents such as cyanides. The provided experimental protocols and data serve as a valuable resource for researchers in the synthesis and development of novel pharmaceutical agents.

References

An In-depth Technical Guide to 3-Cyano-5-fluorobenzoic Acid: Molecular Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-5-fluorobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing cyano group and a highly electronegative fluorine atom, make it a valuable building block in the synthesis of novel compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental protocols for its characterization. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development. Notably, this compound is utilized as an intermediate in the preparation of arylbenzamides, which act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a target for various neurological disorders.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and interpretation.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄FNO₂ | [1][3] |

| Molecular Weight | 165.12 g/mol | [1] |

| CAS Number | 327056-74-6 | [1][3] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 172-173 °C | [1] |

| Boiling Point (Predicted) | 317.0 ± 27.0 °C | [1] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.30 ± 0.10 | [1][3] |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)F)C#N | [3] |

Molecular Structure and Visualization

The molecular structure of this compound consists of a benzene ring substituted with a carboxyl group at position 1, a cyano group at position 3, and a fluorine atom at position 5.

Caption: Molecular structure of this compound.

Experimental Protocols and Characterization

The characterization of this compound relies on a combination of synthetic and analytical techniques. Below are detailed methodologies for its synthesis and spectroscopic analysis.

Synthesis Protocol

While various synthetic routes can be envisaged, a common approach involves the modification of a pre-functionalized benzene ring. A plausible synthesis could start from 3-bromo-5-fluorobenzonitrile, followed by conversion of the nitrile group to a carboxylic acid or introduction of the cyano group at a later stage.

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis and characterization of this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard proton experiment is typically sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Parameters: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled carbon experiment is used. Key parameters include a spectral width of ~200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

-

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a solid sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2230 cm⁻¹: C≡N stretch of the cyano group.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-F stretch.

-

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a common method for this type of compound.

-

Analysis Mode: The analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z corresponding to the molecular weight minus one.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for further structural confirmation.

-

Conclusion

This compound is a key synthetic intermediate with well-defined physicochemical properties. The experimental protocols outlined in this guide provide a framework for its synthesis and rigorous characterization using standard analytical techniques. A thorough understanding of its molecular structure and spectroscopic data is crucial for its effective application in the development of novel pharmaceuticals and advanced materials.

References

A Technical Guide to 3-Cyano-5-fluorobenzoic Acid for Drug Discovery Professionals

An In-depth Review of a Key Building Block for Novel Therapeutics

Introduction

3-Cyano-5-fluorobenzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest within the pharmaceutical and agrochemical sectors. Its unique trifunctional nature—featuring a carboxylic acid, a nitrile (cyano group), and a fluorine atom on a benzene ring—makes it a versatile and valuable building block in the synthesis of complex organic molecules. The strategic placement of the electron-withdrawing cyano and fluoro groups significantly influences the molecule's reactivity and physicochemical properties, making it an attractive starting material for designing targeted Active Pharmaceutical Ingredients (APIs).

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its role in drug development.

Nomenclature and Chemical Identity

The compound is systematically named This compound according to IUPAC nomenclature.[1] It is also known by synonyms such as 3-Carboxy-5-fluorobenzonitrile and 3-Fluoro-5-cyanobenzoic acid.[2][3]

| Identifier | Value |

| CAS Number | 327056-74-6[1][4][5] |

| Molecular Formula | C₈H₄FNO₂[1][4] |

| Molecular Weight | 165.12 g/mol [1][4] |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)F)C#N[1] |

| InChI Key | HADZSOZVTCEMNP-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in synthesis and drug design. The presence of the fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity in derivative drug candidates.[6][7]

| Property | Value |

| Melting Point | 172-173 °C[3] |

| Boiling Point (Predicted) | 317.0 ± 27.0 °C[3] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³[3] |

| pKa (Predicted) | 3.30 ± 0.10[1][8] |

| Topological Polar Surface Area | 61.1 Ų[1] |

| Appearance | Off-white to light yellow solid[8] |

| Sensitivity | Air Sensitive[1][3][8] |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. Its structure is often incorporated into larger molecules designed to interact with specific biological targets.

One notable application is its use as an intermediate to prepare arylbenzamides that act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[3] These modulators are investigated for their potential in treating various neurological and psychiatric disorders.

The fluorinated and cyanated phenyl ring is a common motif in medicinal chemistry, valued for its ability to participate in specific binding interactions and for the metabolic stability conferred by the fluorine atom.

Experimental Protocols: Synthesis

The synthesis of cyanobenzoic acid derivatives can be achieved through various methods. A common and well-established route for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction.[9] This process generally involves the diazotization of an amino group, followed by a reaction with a cyanide salt.

General Protocol for Synthesis via Sandmeyer Reaction:

-

Starting Material: A suitable precursor, such as 3-amino-5-fluorobenzoic acid, is used.

-

Diazotization: The amino group is converted into a diazonium salt by treating it with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C).

-

Cyanation (Sandmeyer Reaction): The resulting diazonium salt solution is then added to a solution of a cyanide salt, commonly copper(I) cyanide (CuCN), which catalyzes the replacement of the diazonium group with a cyano group to form the final product.[9]

-

Work-up and Purification: The crude product is isolated from the reaction mixture, typically through extraction and precipitation. Further purification is achieved using techniques like recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and stoichiometry, must be optimized for safety and yield.

Visualized Workflows and Pathways

Logical Workflow: Role in Drug Discovery

The following diagram illustrates the typical workflow where this compound is utilized as a key intermediate in a drug discovery program.

References

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. scbt.com [scbt.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound CAS#: 327056-74-6 [m.chemicalbook.com]

- 9. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3-Cyano-5-fluorobenzoic Acid

This technical guide provides a comprehensive overview of the key physical properties of 3-Cyano-5-fluorobenzoic acid, with a specific focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document includes detailed experimental protocols and a summary of physical data.

Core Physical Properties

This compound (CAS No: 327056-74-6) is an aromatic carboxylic acid derivative.[1] Its structure, featuring a nitrile (-CN), a fluorine (-F) atom, and a carboxylic acid (-COOH) group, dictates its physical and chemical characteristics. It is often used as an intermediate in the synthesis of pharmaceuticals, particularly as a component in the development of arylbenzamides that act as negative allosteric modulators of the mGlu5 receptor.[1][2]

The known physical properties of this compound are summarized in the table below. It is important to note that while the melting point is experimentally determined, other values such as boiling point, density, and pKa are often predicted through computational models.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₄FNO₂ | [1][3] |

| Molecular Weight | 165.12 g/mol | [1][3] |

| Melting Point | 172-173°C | [1][2][4] |

| Boiling Point | 317.0 ± 27.0 °C (Predicted) | [1][2] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa | 3.30 ± 0.10 (Predicted) | [1][5] |

| Appearance | Off-white to light yellow solid | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of this compound.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Principle: A small, powdered sample of the compound is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder using a mortar and pestle.[6]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[7][8]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[9]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (172°C).

-

Measurement: The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[8]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid.[6] The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.

The solubility profile of a compound provides insight into its polarity and the presence of acidic or basic functional groups. Given its carboxylic acid group, this compound is expected to behave as a weak organic acid.

Principle: The solubility of the compound is tested in a series of solvents of varying polarity and pH. An organic compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.[10]

Reagents and Solvents:

-

Distilled Water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., ethanol, diethyl ether)

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of distilled water. Shake the tube vigorously.[10][11] Observe if the solid dissolves. Test the pH of the solution with litmus or pH paper. As a carboxylic acid, it may show slight solubility and an acidic pH.[11]

-

Aqueous Base Solubility: If the compound is insoluble or sparingly soluble in water, add 25 mg to a test tube with 0.75 mL of 5% NaOH solution. Shake vigorously. The presence of the acidic carboxylic acid group should allow it to react with the strong base to form a soluble sodium salt (sodium 3-cyano-5-fluorobenzoate), thus dissolving the compound.[12]

-

Weak Base Solubility: Repeat the test using 5% NaHCO₃ solution. Carboxylic acids are typically acidic enough to react with sodium bicarbonate, producing carbon dioxide gas (effervescence) and a soluble salt.[11] This test helps to distinguish strong acids (like carboxylic acids) from weaker acids (like phenols).

-

Aqueous Acid Solubility: Test the solubility in 5% HCl. As an acidic compound, this compound is not expected to dissolve in an acidic solution.[10] This test is primarily for identifying basic functional groups like amines.

-

Organic Solvent Solubility: Test solubility in common organic solvents to assess its polarity relative to other compounds.

Visualized Experimental Workflow

The logical flow for determining the primary physical properties of an organic compound like this compound can be visualized as follows.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound CAS#: 327056-74-6 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 5. Page loading... [wap.guidechem.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. scribd.com [scribd.com]

A Technical Guide to the Spectroscopic Data of 3-Cyano-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Cyano-5-fluorobenzoic acid (C₈H₄FNO₂), a valuable building block in medicinal chemistry and materials science. This document compiles predicted and analogous spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 327056-74-6

-

Molecular Formula: C₈H₄FNO₂

-

Molecular Weight: 165.12 g/mol

The structure of this compound, featuring a benzene ring substituted with a carboxylic acid, a cyano group, and a fluorine atom, gives rise to a distinct spectroscopic profile.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present a combination of data from the closely related 3-cyano-5-fluorobenzamide and predicted values for the target molecule. These serve as a strong reference for researchers working with this compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 (Predicted) | Broad Singlet | 1H | -COOH |

| 8.2 - 8.5 (Analogous) | Multiplet | 1H | Ar-H |

| 8.0 - 8.2 (Analogous) | Multiplet | 1H | Ar-H |

| 7.8 - 8.0 (Analogous) | Multiplet | 1H | Ar-H |

Note: Data for aromatic protons are based on the spectrum of 3-cyano-5-fluorobenzamide. The carboxylic acid proton chemical shift is a predicted value, as these are known to be broad and can vary with concentration and solvent[1][2][3][4].

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 (Predicted) | -COOH |

| 161.4 (d, J = 250 Hz) | C-F |

| 135.2 | Ar-C |

| 129.0 | Ar-C |

| 121.5 (d, J = 22 Hz) | Ar-C |

| 118.0 (d, J = 24 Hz) | Ar-C |

| 117.2 | -CN |

| 112.9 | Ar-C |

Note: Aromatic and cyano carbon data are based on the spectrum of 3-cyano-5-fluorobenzamide. The carboxylic acid carbon chemical shift is a predicted value based on typical ranges for aromatic carboxylic acids[3][5]. The carbon attached to fluorine exhibits a characteristic large coupling constant (J).

Table 3: IR Spectroscopy Data (Solid State, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2230 | Strong | C≡N stretch (Nitrile) |

| ~1700 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1600 - 1450 | Medium - Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~1250 | Strong | C-F stretch |

| 900 - 650 | Medium - Strong | C-H bend (Aromatic out-of-plane) |

Note: These are expected vibrational frequencies based on the functional groups present in this compound and data from analogous compounds[6][7][8][9].

Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Interpretation |

| 164.01 | [M-H]⁻ (Deprotonated molecule) |

| 148.01 | [M-OH]⁻ |

| 120.02 | [M-COOH]⁻ |

Note: These are predicted major fragments under negative ion mode ESI-MS, which is a soft ionization technique suitable for carboxylic acids[10][11][12][13]. The molecular ion peak [M]⁺ may be observed in positive ion mode, but fragmentation is more likely.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard pulse-acquire sequence is used.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

-

The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is placed into a pellet die and subjected to high pressure to form a transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum (of the empty sample holder or clean ATR crystal) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL. For negative ion mode ESI, a small amount of a weak base like ammonium hydroxide may be added to facilitate deprotonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Negative Ion Mode):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

A high negative voltage is applied to the capillary to generate negatively charged ions.

-

The ions are then guided into the mass analyzer to separate them based on their mass-to-charge ratio (m/z).

-

Visualizations

Caption: General workflow for spectroscopic analysis.

Caption: Key functional groups of the molecule.

References

- 1. inchemistry.acs.org [inchemistry.acs.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. ijtsrd.com [ijtsrd.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. repository.geologyscience.ru [repository.geologyscience.ru]

- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Pharmaceutical Staple: A Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of fluorinated compounds, fluorinated benzoic acids have emerged as pivotal building blocks in the development of numerous therapeutics. This in-depth technical guide explores the discovery, history, and key experimental methodologies associated with these remarkable compounds, providing a comprehensive resource for researchers in the field.

A Historical Perspective: From Obscurity to Ubiquity

The journey of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound was synthesized in 1835, the development of practical and reliable methods for introducing fluorine into aromatic systems took several more decades.

A pivotal moment arrived in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[1][2] This reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate, provided the first widely applicable method for the synthesis of aryl fluorides, including the fluorinated benzoic acids. The 1943 publication in Organic Syntheses detailing the preparation of p-fluorobenzoic acid via the Schiemann reaction solidified its importance and accessibility to the wider scientific community.[3]

Prior to the Schiemann reaction, other methods for preparing fluorinated aromatics existed but were often less efficient or hazardous. Early reports on the synthesis of fluorobenzoic acids include the work of Paterno and Oliveri in 1882, Schmitt and Gehren in 1870, Rinkes in 1919, and Meyer and Hoffmann in 1917, though the Balz-Schiemann reaction became the more standard and reliable approach.[4]

The true impact of fluorinated benzoic acids began to be realized in the mid-20th century with the burgeoning field of medicinal chemistry. Scientists discovered that the strategic incorporation of fluorine atoms could dramatically alter a molecule's properties. The high electronegativity of fluorine, its small size, and the strength of the carbon-fluorine bond can influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the integration of fluorinated benzoic acid moieties into a wide range of pharmaceuticals, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted cancer therapies.

Physicochemical Properties: A Comparative Analysis

The position of the fluorine atom on the benzoic acid ring significantly impacts its physicochemical properties. The following table summarizes key quantitative data for the ortho, meta, and para isomers of fluorobenzoic acid, allowing for easy comparison.

| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | Benzoic Acid (for comparison) |

| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₆O₂ |

| Molecular Weight ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |

| Melting Point (°C) | 122-125[1][5] | 123[4] | 184 | 122.4 |

| Boiling Point (°C) | 114[1][5] | 251.1[6] | 253.7 | 249 |

| Density (g/cm³) | 1.46[1][5] | 1.474[7] | 1.479 | 1.27 |

| pKa | 3.27[2] | 3.86[4] | 4.14 | 4.20 |

| logP (Octanol/Water) | 1.856[1][2] | 2.163[4] | 2.07 | 1.87 |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the three primary isomers of fluorobenzoic acid. These protocols are based on established and widely cited procedures.

Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid

This method is a classic example of the Balz-Schiemann reaction.

Materials:

-

Anthranilic acid

-

Anhydrous Hydrogen Fluoride (HF) or Fluoboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Methoxyethyl methyl ether (or other suitable non-aqueous solvent)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Diazotization: In a suitable reaction vessel, suspend anthranilic acid in the chosen solvent (e.g., methoxyethyl methyl ether). Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

-

Fluorination: Introduce the fluorinating agent (e.g., anhydrous hydrogen fluoride) to the diazonium salt solution. The reaction is then typically heated to induce thermal decomposition of the diazonium salt, leading to the formation of 2-fluorobenzoic acid.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and quench it by carefully adding it to water or a basic solution (e.g., NaHCO₃ solution) to neutralize strong acids. Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent such as MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure 2-fluorobenzoic acid.[7][8]

Synthesis of 3-Fluorobenzoic Acid

One common method for the synthesis of 3-fluorobenzoic acid involves the deamination of 2-amino-5-chlorobenzoic acid.[9] A more direct laboratory synthesis can be achieved through the oxidation of 3-fluorobenzaldehyde.

Materials:

-

3-Fluorobenzaldehyde

-

Potassium Permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric Acid (H₂SO₄)

-

Sodium Bisulfite (NaHSO₃)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Oxidation: Dissolve 3-fluorobenzaldehyde in a suitable solvent. Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in aqueous sulfuric acid) while maintaining the temperature.

-

Work-up: After the reaction is complete (indicated by a color change), quench any excess oxidizing agent with a reducing agent like sodium bisulfite.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 3-fluorobenzoic acid. Further purification can be achieved by recrystallization.

Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction

This protocol is a well-established method for preparing p-fluorobenzoic acid.[4]

Materials:

-

Ethyl p-aminobenzoate

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Boric Acid (H₃BO₃)

-

Hydrofluoric Acid (HF)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Diethyl Ether

Procedure:

-

Diazotization: Prepare a solution of ethyl p-aminobenzoate in aqueous hydrochloric acid and cool it to 0°C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

-

Formation of Diazonium Fluoborate: In a separate vessel, prepare a cold solution of fluoboric acid from boric acid and hydrofluoric acid. Add this solution to the diazonium salt solution to precipitate p-carbethoxybenzenediazonium fluoborate.

-

Thermal Decomposition: Isolate and dry the diazonium fluoborate salt. Carefully heat the dry salt to induce decomposition, which yields ethyl p-fluorobenzoate.

-

Hydrolysis: Reflux the ethyl p-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol to hydrolyze the ester.

-

Isolation: After hydrolysis, filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate 4-fluorobenzoic acid. The product can be collected by filtration and purified by recrystallization.[4]

Biological Significance and Experimental Workflows

Fluorinated benzoic acids are of significant interest in drug discovery due to their ability to modulate the activity of various biological targets. A prominent example is their role as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.

Signaling Pathway: COX-2 Inhibition by Fluorinated Benzoic Acids

The diagram below illustrates the inhibition of the COX-2 pathway by fluorinated benzoic acid derivatives, a mechanism central to the anti-inflammatory action of many NSAIDs.

Caption: Inhibition of the COX-2 signaling pathway by fluorinated benzoic acids.

Experimental Workflow: In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a drug candidate is a critical step in drug development. The following workflow outlines a typical in vitro metabolic stability assay using liver microsomes.

Caption: Experimental workflow for determining the in vitro metabolic stability of a compound.

Conclusion

From their initial, challenging syntheses to their current status as indispensable tools in drug discovery and materials science, fluorinated benzoic acids have traveled a remarkable path. Their unique properties, tunable by the strategic placement of fluorine atoms, continue to provide researchers with a powerful platform for molecular design. This guide has provided a comprehensive overview of their history, physicochemical properties, and key experimental protocols, offering a valuable resource for scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. Schiemann Reaction [drugfuture.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Acidity and pKa of 3-Cyano-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-Cyano-5-fluorobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. This document outlines the predicted acidity of the compound, details established experimental protocols for pKa determination, and presents a logical workflow for these experimental procedures.

Understanding the Acidity of this compound

The acidity of an organic molecule is a critical parameter in drug design and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value, the negative logarithm of the acid dissociation constant (Ka), provides a quantitative measure of a compound's acidity. A lower pKa value indicates a stronger acid.

The structure of this compound, with its electron-withdrawing cyano (-CN) and fluoro (-F) groups at the meta positions relative to the carboxylic acid group, significantly influences its acidity. Both substituents exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring and the carboxylate group. This electron withdrawal stabilizes the conjugate base (3-cyano-5-fluorobenzoate) formed upon deprotonation, thereby increasing the acidity of the parent molecule compared to unsubstituted benzoic acid.

Quantitative Data: pKa Values

The predicted pKa value for this compound, along with experimentally determined values for related compounds, are summarized in the table below for comparative analysis.

| Compound | pKa Value | Notes |

| This compound | 3.30 ± 0.10 | Predicted value.[1][2][3] |

| 3-Fluorobenzoic acid | 3.86 | Experimental value.[4] |

| Benzoic acid | 4.20 | Experimental value. |

The predicted pKa of 3.30 for this compound indicates that it is a moderately strong organic acid, significantly more acidic than benzoic acid. This increased acidity is a direct consequence of the combined electron-withdrawing effects of the cyano and fluoro substituents.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for physicochemical profiling of drug candidates. Potentiometric and spectrophotometric titrations are two commonly employed and reliable methods for this purpose.[5][6]

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa can be determined from the resulting titration curve.

Methodology:

-

Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or ethanol to ensure solubility.[5] The ionic strength of the solution is usually kept constant by adding a background electrolyte (e.g., KCl).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a calibrated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.

-

Data Analysis: The pKa value is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. More sophisticated methods involve computational analysis of the entire titration curve to refine the pKa value.[5]

Spectrophotometric Titration

Spectrophotometric titration is an alternative method that relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the analyte.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

-

Preparation of Analyte Solutions: A stock solution of this compound is prepared. Aliquots of this stock solution are added to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.

-

Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded over a suitable wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed using the following equation to determine the pKa:

pH = pKa + log([A - AHA] / [AA- - A])

where A is the absorbance at a given pH, AHA is the absorbance of the fully protonated species, and AA- is the absorbance of the fully deprotonated species. The pKa is the pH at which the inflection point of the curve occurs.

Experimental Workflow

The logical flow of an experimental procedure for determining the pKa of this compound is illustrated in the diagram below.

Caption: A generalized workflow for the experimental determination of pKa.

This guide provides a foundational understanding of the acidity and pKa of this compound for professionals in the fields of chemical research and drug development. The provided data and experimental protocols serve as a valuable resource for further investigation and application of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Cyano-5-fluorobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-5-fluorobenzoic acid is a versatile trifunctional building block in organic synthesis, prized for its utility in the construction of complex molecules, particularly in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of an electron-withdrawing cyano group and a fluorine atom on the benzene ring, coupled with the reactive carboxylic acid moiety, make it an ideal starting material for the synthesis of a variety of heterocyclic compounds and other highly functionalized molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key therapeutic agents and explores its reactivity in fundamental organic transformations.

Key Applications

The strategic placement of the cyano, fluoro, and carboxylic acid groups allows for a range of chemical manipulations, making this reagent a valuable precursor in several areas of pharmaceutical research.

Synthesis of mGlu5 Receptor Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor implicated in various central nervous system (CNS) disorders. Negative allosteric modulators of mGlu5 have therapeutic potential for the treatment of these conditions. The 3-cyano-5-fluorophenyl moiety is a common structural feature in many potent mGlu5 NAMs.[2] this compound serves as a readily available starting material for the synthesis of a library of 3-cyano-5-fluoro-N-arylbenzamides, allowing for the exploration of structure-activity relationships (SAR).[2]

Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] Inhibitors of PARP, particularly PARP-1, have emerged as a significant class of anti-cancer agents, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations). The benzamide substructure is a key pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate.[4] this compound can be utilized as a precursor for the synthesis of the benzamide core of these inhibitors.

Chemical Reactivity and Experimental Protocols

The three functional groups of this compound offer distinct sites for chemical modification.

Amide Bond Formation

The carboxylic acid functionality is readily converted to an amide, a key linkage in many pharmaceutical compounds. This can be achieved through several standard coupling methods.

This protocol describes a general and efficient method for the synthesis of an amide from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to minimize side reactions.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).

-

Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

-

Add the desired amine (1.1 eq.) followed by HOBt (1.2 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.5 eq.) to the stirred solution.

-

Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Amide Coupling with Various Amines

The following table summarizes representative yields for the amide coupling of this compound with a selection of amines, based on typical outcomes for this type of reaction.

| Entry | Amine | Product Name | Typical Yield (%) |

| 1 | Benzylamine | N-Benzyl-3-cyano-5-fluorobenzamide | 85-95 |

| 2 | Aniline | N-Phenyl-3-cyano-5-fluorobenzamide | 75-85 |

| 3 | Morpholine | (3-Cyano-5-fluorophenyl)(morpholino)methanone | 90-98 |

| 4 | 2-Aminopyridine | 3-Cyano-5-fluoro-N-(pyridin-2-yl)benzamide | 70-80 |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano group. This allows for the introduction of various nucleophiles at this position.

This protocol provides a general method for the displacement of the fluorine atom of a 3-cyano-5-fluorobenzonitrile derivative with an amine nucleophile. The carboxylic acid of this compound would likely need to be protected (e.g., as an ester) or converted to a less reactive functional group prior to this reaction to avoid side reactions with the amine nucleophile.

Materials:

-

Methyl 3-cyano-5-fluorobenzoate (or other suitable derivative)

-

Amine nucleophile

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry reaction vessel, add methyl 3-cyano-5-fluorobenzoate (1.0 eq.), the amine nucleophile (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous DMSO or DMF as the solvent.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Experimental Workflow: Synthesis of 3-Cyano-5-fluoro-N-arylbenzamides

References

- 1. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

The Versatility of 3-Cyano-5-fluorobenzoic Acid in Pharmaceutical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-5-fluorobenzoic acid is a highly valuable and versatile building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, provides a scaffold ripe for strategic chemical modifications. The presence of the electron-withdrawing cyano and fluoro groups activates the aromatic ring, making it amenable to various chemical transformations. The fluorine atom, in particular, is a prized feature in drug design, often introduced to enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5) and as a crucial intermediate in the synthesis of the fluoroquinolone antibiotic, finafloxacin.

Application 1: Synthesis of mGlu5 Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a significant role in neuronal signaling and has been implicated in a variety of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGlu5 are of considerable interest as potential therapeutics. The 3-cyano-5-fluorobenzamide moiety has been identified as a key pharmacophore in a number of potent and selective mGlu5 NAMs.[2] this compound serves as the direct precursor for the synthesis of a library of 3-cyano-5-fluoro-N-arylbenzamides, allowing for extensive structure-activity relationship (SAR) studies.[2]

Quantitative Data: In Vitro Potency of 3-Cyano-5-fluoro-N-arylbenzamide Analogs as mGlu5 NAMs

The following table summarizes the in vitro potency of a series of N-arylbenzamide derivatives synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the mGlu5 response in a functional cell-based assay.

| Compound ID | Amine Coupling Partner | mGlu5 IC50 (nM) |

| 1 | 2-Aminopyridine | 1800 |

| 7 | 2-Amino-6-methylpyridine | 38 |

| 22 | Aniline | 3000 |

| 27 | 3-Chloroaniline | 71 |

| 30 | 3-Methylaniline | 68 |

| 35 | 3-(Trifluoromethyl)aniline | 130 |

| 36 | 3-Aminobenzonitrile | 120 |

Data extracted from Felts et al., Bioorg. Med. Chem. Lett. 2010, 20 (15), 4390-4394.[3]

Experimental Protocols

1. General Protocol for the Synthesis of 3-Cyano-5-fluoro-N-arylbenzamides

This protocol describes a standard amide coupling procedure for the synthesis of a library of mGlu5 NAMs from this compound and various commercially available amines.

Materials:

-

This compound

-

Substituted aniline or heteroarylamine (e.g., 3-chloroaniline)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyano-5-fluoro-N-arylbenzamide.

2. In Vitro mGlu5 Functional Assay Protocol

This protocol outlines a cell-based assay to determine the potency of synthesized compounds as mGlu5 NAMs by measuring their ability to inhibit glutamate-induced calcium mobilization.

Materials:

-

HEK293A cells stably expressing rat mGlu5

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

Glutamate

-

Synthesized test compounds

Procedure:

-

Plate the mGlu5-expressing HEK293A cells in 96-well plates and grow to confluence.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the test compounds to the cells and incubate for a specified period.

-

Add a sub-maximal concentration (EC80) of glutamate to stimulate the mGlu5 receptor.

-

Measure the intracellular calcium mobilization by monitoring the fluorescence intensity using a plate reader.

-